
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the acetanilide family of compounds and is widely used in the study of various biochemical and physiological processes.
作用机制
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin synthesis. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and modulate the immune system. Additionally, this compound has been shown to possess antioxidant properties, which may play a role in its anti-inflammatory and anticancer effects.
实验室实验的优点和局限性
One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for the study of various inflammatory and pain-related conditions. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, it has been shown to exhibit some degree of toxicity, particularly at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several future directions that could be pursued in the study of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. For example, further research could be conducted to elucidate its mechanism of action and to identify its molecular targets. Additionally, the potential of this compound as a therapeutic agent for various inflammatory and pain-related conditions could be further explored. Finally, the anticancer properties of this compound could be further investigated, with a focus on identifying its potential applications in the treatment of various types of cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potent anti-inflammatory and analgesic properties, as well as its cytotoxic activity against various cancer cell lines, make it a promising candidate for the development of new drugs. While there are some limitations associated with its use in lab experiments, there are also several future directions that could be pursued in the study of this compound.
合成方法
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves the reaction of 2-(2,4-dimethylphenoxy) acetamide with 2-methyl-5-nitroaniline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, with the resulting product being purified by recrystallization. The synthesis method has been optimized over the years, with various modifications being made to improve the yield and purity of the product.
科学研究应用
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has a wide range of scientific research applications, including studies related to cancer, inflammation, and pain. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, making it a potential anticancer agent.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-7-16(13(3)8-11)23-10-17(20)18-15-9-14(19(21)22)6-5-12(15)2/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLIQVSGAPMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-3-[5-(3-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5733646.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
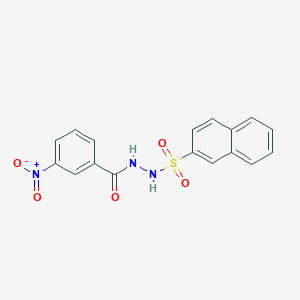
![1-(2,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5733658.png)
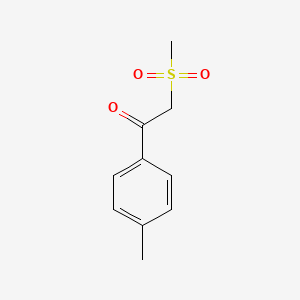
![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
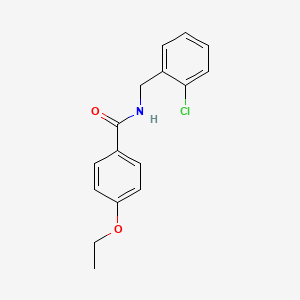
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)

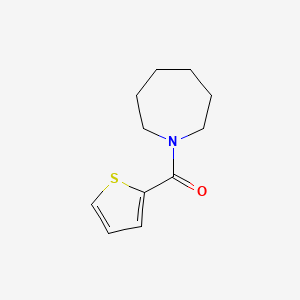
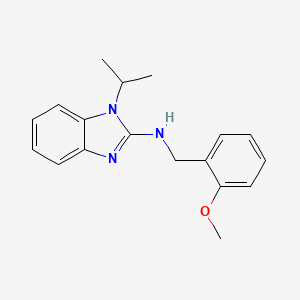
![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)